3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile
Description
3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene-4-carbonitrile is a complex polycyclic compound featuring a diazatricyclo[6.2.2.0²,⁷]dodeca-triene core substituted with a 2,5-dimethoxyphenyl group, a methyl group, and a nitrile moiety. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance π-π stacking interactions or modulate electronic properties.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-16(11-21)18(15-10-14(24-2)4-5-17(15)25-3)20-19(22-12)13-6-8-23(20)9-7-13/h4-5,10,13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAIPJLSZMVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3CCN2CC3)C4=C(C=CC(=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- CAS Number : 860784-21-0
The biological activity of this compound is primarily associated with its ability to interact with cellular pathways involved in cancer progression and apoptosis. Studies suggest that it may induce cytotoxicity in cancer cells through mechanisms such as:
- Caspase Activation : Leading to apoptosis in malignant cells.
- Mitochondrial Membrane Potential Depolarization : A critical step in the apoptotic pathway.
Anticancer Activity
Research indicates that 3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | < 1 | Potent cytotoxicity |
| HT29 (Colon Cancer) | < 1 | Potent cytotoxicity |
| CEM (Lymphoma) | Not specified | Induction of apoptosis |
| HL60 (Leukemia) | Not specified | Induction of apoptosis |
These findings highlight its potential as an effective anticancer agent compared to standard treatments like 5-fluorouracil (5-FU), where it demonstrates superior potency.
Selectivity Index
The selectivity index (SI) is an important measure of a drug's safety profile. Compounds with high SI values indicate a greater ability to kill cancer cells while sparing normal cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity:
-
Study on Cytotoxicity :
- A series of derivatives were synthesized and tested against colon cancer cell lines HCT116 and HT29.
- Results indicated that several derivatives had IC50 values below 4 µM, suggesting strong anticancer properties.
-
Mechanistic Insights :
- Investigations into the mode of action revealed that the compound induces cell cycle arrest and apoptosis in treated cells.
- Flow cytometry analysis showed increased subG1 accumulation indicative of apoptotic cell death.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which contrast with the electron-deficient thienyl group in its diazatricyclo analog (C₁₆H₁₅N₃S) . This difference may influence solubility, UV-Vis absorption, and receptor binding.
- Compound 11b () shares the nitrile group but incorporates a methylfuran moiety, which enhances π-conjugation and may improve photostability compared to purely aromatic substituents .
Synthetic Yields :
- Analogous condensation reactions (e.g., for compounds 11a and 11b ) achieve moderate yields (~68%), suggesting that steric hindrance from bulky substituents (e.g., 2,5-dimethoxyphenyl) could reduce efficiency in the target compound’s synthesis .
Spectroscopic Properties :
- The nitrile group in all compounds shows characteristic IR stretches near 2,210–2,220 cm⁻¹ , consistent with the C≡N bond .
- The diazatricyclo core in the thienyl analog () exhibits downfield-shifted aromatic protons in NMR (~7.29–7.94 ppm), likely due to ring current effects .
Research Findings and Implications
Critical Analysis:
- The 2,5-dimethoxyphenyl substituent in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450) compared to smaller substituents like methylfuran or thienyl.
- The diazatricyclo framework’s rigidity could improve metabolic stability over simpler bicyclic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
